molecular formula C10H14N2O B1654164 4-(Dimethylamino)-N-methylbenzamide CAS No. 21176-94-3

4-(Dimethylamino)-N-methylbenzamide

Cat. No.: B1654164
CAS No.: 21176-94-3
M. Wt: 178.23 g/mol
InChI Key: QQPUEBMQJFPSFL-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Modern Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to a carboxamide functional group, is a fundamental structure in modern chemistry, prized for its versatility and stability. solubilityofthings.comnih.gov This structural unit is a crucial building block in organic synthesis, particularly within medicinal chemistry, where it forms the basis for a wide array of pharmaceuticals, including antidepressants and anticonvulsants. solubilityofthings.com The amide bond is a common feature in many biologically active molecules and is associated with a variety of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The prevalence of the benzamide scaffold stems from several advantageous characteristics. Aromatic amide compounds are generally stable and can be synthesized with relative ease from commercially available starting materials. nih.gov This accessibility allows for extensive research into structure-activity relationships through the introduction of various substituents. nih.gov Beyond pharmaceuticals, benzamides are used as intermediates in the production of dyes and plastics. solubilityofthings.com In materials science, their incorporation into polymers can enhance physical properties like thermal stability and chemical resistance, leading to the development of high-performance materials for the aerospace, automotive, and electronics industries. chemicalbook.com

Overview of Current Research Trajectories for N-Methylbenzamide Derivatives

Derivatives of N-methylbenzamide are a specific focus of intensive research, serving as key intermediates and active compounds in diverse scientific fields. In the pharmaceutical industry, the N-methylbenzamide structure is a pivotal precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs. chemicalbook.com Its utility in organic chemistry extends to its role as a reagent and catalyst in various synthetic processes, such as condensation and acylation reactions, often leading to higher yields and more efficient syntheses. chemicalbook.com

Current research is actively exploring N-methylbenzamide derivatives for highly specific biological targets. For instance, certain N-benzylbenzamides have been investigated as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which could have implications for metabolic syndrome. acs.org Other derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue, suggesting potential applications in neuroscience. sigmaaldrich.com Furthermore, radiolabeled N-methylbenzamide derivatives, such as [11C]ITMM, have been developed as selective antagonists for metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) and are used as radioligands in positron emission tomography (PET) imaging to map these receptors in the brain. nih.gov

Scope and Research Questions for 4-(Dimethylamino)-N-methylbenzamide

The specific compound, this compound, presents a unique combination of structural features that invites targeted investigation. It merges the established N-methylbenzamide core with a dimethylamino group at the para position of the benzene ring. This substitution is known to influence the electronic properties of the molecule, which could, in turn, affect its reactivity, binding affinity to biological targets, and physical properties.

The primary scope of research into this compound involves characterizing its unique chemical and physical profile and exploring its potential applications based on its structure. Key research questions include:

How does the electron-donating dimethylamino group affect the biological activity of the N-methylbenzamide scaffold?

Can this compound serve as a useful intermediate in the synthesis of more complex molecules, such as dyes or novel pharmaceutical candidates?

What are the specific interactions of this compound with biological targets, and could it be a candidate for development as a research probe, imaging agent, or therapeutic lead?

Initial characterization of the compound provides the following properties:

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C10H14N2O nih.gov
Molecular Weight 178.23 g/mol nih.gov
CAS Number 21176-94-3 nih.gov
Canonical SMILES CNC(=O)C1=CC=C(C=C1)N(C)C nih.gov
InChI Key QQPUEBMQJFPSFL-UHFFFAOYSA-N nih.gov

Further investigation is required to fully understand the potential of this compound within the landscape of advanced chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21176-94-3

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(dimethylamino)-N-methylbenzamide

InChI

InChI=1S/C10H14N2O/c1-11-10(13)8-4-6-9(7-5-8)12(2)3/h4-7H,1-3H3,(H,11,13)

InChI Key

QQPUEBMQJFPSFL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N(C)C

sequence

X

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-(Dimethylamino)-N-methylbenzamide

The creation of the amide bond is a cornerstone of organic chemistry, leading to the development of numerous synthetic strategies. The direct synthesis of this compound, a tertiary benzamide (B126), can be achieved through various established and emerging methodologies.

Established Synthetic Pathways and Optimizations

Traditionally, the synthesis of benzamides like this compound involves the coupling of a carboxylic acid (4-(dimethylamino)benzoic acid) with an amine (methylamine). This process often requires the pre-activation of the carboxylic acid. researchgate.net Common activating agents include thionyl chloride or oxalyl chloride to form the more reactive acyl chloride.

Another established method is the direct condensation of carboxylic acids and amines. This approach has been a focus of research to develop more sustainable and efficient protocols. researchgate.netnih.govresearchgate.net Various catalysts, including those based on boron and metals like titanium and zirconium, have been employed to facilitate this transformation under milder conditions. nih.govresearchgate.netacs.org For instance, titanium tetrachloride (TiCl4) has been used to promote the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, yielding the corresponding amides in moderate to excellent yields. nih.gov Similarly, boronic acids have been shown to be effective catalysts, often requiring the removal of water to drive the reaction forward. acs.org

A specific example of a related synthesis involves the reaction of m-toluic acid with diethylamine (B46881) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent, which proceeds through a 1-(m-toluoyl)imidazole intermediate. researchgate.net This one-pot procedure offers high yields and simplified purification. researchgate.net

Novel Synthetic Approaches and Yield Enhancement Strategies

Recent advancements in synthetic methodology have introduced novel approaches to benzamide synthesis, focusing on improved yields, milder reaction conditions, and greener processes. One such approach utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst for the direct condensation of benzoic acids and amines. researchgate.net This method boasts short reaction times, high yields, and an environmentally friendly profile. researchgate.net

Another innovative strategy involves the use of a ruthenium pincer complex, [RuH(tBu-PNP*)(CO)], for the synthesis of 4-(Dimethylamino)benzamide from 4-(dimethylaminobenzyl)amine and water in tert-butyl alcohol at 50°C, achieving a 99% yield. chemicalbook.com While this specific example leads to a primary amide, the underlying catalytic system showcases the potential for novel metal-catalyzed routes.

Furthermore, the activation of amides themselves presents an alternative synthetic route. For instance, N,N-dialkyl benzamides can undergo direct alkylation with methyl sulfides under transition-metal-free conditions, a process that involves ortho-lithiation and a subsequent nucleophilic acyl substitution. nih.gov While not a direct synthesis of the title compound, this transformation highlights the reactivity of the benzamide core.

Mechanistic Investigations of Benzamide Formation

Understanding the mechanisms of benzamide formation is crucial for the development of more efficient and selective synthetic methods. Research in this area has focused on catalytic cycles, the influence of directing groups, and the characterization of reaction intermediates and transition states.

Catalytic Approaches to Amide Synthesis

Catalysis plays a pivotal role in modern amide synthesis, offering alternatives to stoichiometric activating agents. researchgate.net Metal-based catalysts, particularly those involving Lewis acids, are prominent. nih.gov For example, titanium-based catalysts like Ti(OBu)4 and titanium(IV) isopropoxide have been used for the direct amidation of carboxylic acids. nih.gov Zirconium-based catalysts, such as ZrCl4, have also proven effective. researchgate.netacs.org

Organocatalysis has also emerged as a powerful tool. Boronic acids and their derivatives can catalyze the direct amidation of carboxylic acids and amines. acs.org The mechanism is believed to involve the formation of a reactive acyloxyboronate intermediate.

The choice of catalyst can significantly influence the reaction's efficiency. For instance, in a study using a mixed copper-cobalt-iron oxide nanocatalyst, the specific ratio of the metals was found to be critical for achieving high conversion rates in the coupling of benzoic acid and dimethylformamide. researchgate.net

Role of Directing Groups in C-H Activation Reactions

In recent years, C-H activation has become a powerful strategy for the functionalization of organic molecules. In the context of benzamides, the amide group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. nih.govnih.gov This approach allows for the direct introduction of various functional groups without the need for pre-functionalized substrates.

The nature of the amide's N-substituents can significantly influence the outcome of these reactions. nih.gov For example, the N-methoxy amide directing group has been widely used in rhodium(III)-catalyzed C-H activation reactions. nih.gov The choice of the directing group can even lead to divergent reaction pathways. A notable example demonstrated that switching from a picolinamide (B142947) to a thiopicolinamide directing group in a copper-catalyzed reaction resulted in two completely different products, a benzimidazolone and a benzimidazole, respectively. nih.gov This highlights the subtle yet powerful influence of the directing group's structure on the reaction mechanism. nih.gov

The amide directing group typically coordinates to the metal center, bringing it in close proximity to the target C-H bond and facilitating its cleavage. nih.gov This strategy has been applied to a wide range of transformations, including arylation, alkylation, and amidation. nih.govrsc.org

Reaction Intermediates and Transition State Analysis

The formation of benzamides proceeds through a series of intermediates and transition states. In a typical condensation reaction between a carboxylic acid and an amine, a tetrahedral intermediate is formed after the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid. The collapse of this intermediate, with the expulsion of a leaving group (such as water or a derivative of the activating agent), leads to the final amide product.

In catalytic C-H activation reactions, the mechanism is more complex, often involving organometallic intermediates. For instance, in palladium-catalyzed reactions using an N-methoxy amide directing group, a palladacycle intermediate is formed through C-H activation. nih.gov

The distinction between a transition state and an intermediate is fundamental. youtube.comyoutube.com A transition state is a high-energy, fleeting arrangement of atoms at the peak of an energy barrier, which cannot be isolated. youtube.com An intermediate, on the other hand, is a relatively more stable species that resides in a local energy minimum between two transition states and can, in principle, be detected or even isolated. youtube.comyoutube.com

Mechanistic studies, including kinetic isotope effect experiments, can provide insights into the rate-determining step of a reaction. For example, a primary kinetic isotope effect observed in the direct alkylation of N,N-dialkyl benzamides suggested that the cleavage of the methyl C-H bond of the sulfide (B99878) was involved in the rate-determining step. nih.gov Computational studies are also invaluable for mapping the potential energy surface of a reaction, helping to elucidate the structures of transition states and intermediates.

Protecting Group Strategies in Amide Synthesis

In the multi-step synthesis of complex molecules, the use of protecting groups for amine and amide functionalities is a critical strategy. These groups prevent unwanted side reactions and allow for selective transformations at other parts of the molecule.

The benzyl (B1604629) group is a commonly employed protecting group for amines and amides due to its general stability and the various methods available for its removal. acs.org The process of removing a benzyl group is known as debenzylation.

Reductive cleavage, often through catalytic hydrogenolysis, is a primary method for N-debenzylation. acs.orgorgsyn.org This technique involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to cleave the N-benzyl bond. orgsyn.org However, this method can be incompatible with molecules containing other reducible functional groups like alkenes or certain aromatic systems. researchgate.net

Oxidative cleavage presents an alternative to reductive methods. acs.org A system utilizing an alkali metal bromide, such as potassium bromide (KBr), in conjunction with an oxidant like Oxone, can effectively debenzylate N-benzyl amides under mild conditions. acs.org This method is advantageous as it avoids the use of transition metals and produces environmentally benign byproducts. acs.org Another oxidative approach employs potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net

Acid-based cleavage using Lewis acids is another route for debenzylation, though it can be harsh and may lead to side reactions if other acid-sensitive groups are present. acs.orgresearchgate.net A milder acidic method involves the use of p-toluenesulfonic acid (p-TsOH) in refluxing toluene, which has been shown to be effective for a variety of N-benzylamides. researchgate.net

Debenzylation Method Reagents Key Features Reference
Catalytic HydrogenolysisH₂, Pd/CCommon, efficient, but not suitable for all substrates. orgsyn.org
Oxidative CleavageKBr, OxoneMild, transition-metal-free, environmentally friendly. acs.org
Oxidative CleavageKOtBu, DMSO, O₂Rapid debenzylation. researchgate.net
Acid-Catalyzed Cleavagep-TsOH, TolueneEffective for various N-benzylamides. researchgate.net

The selective introduction of a methyl group onto the nitrogen of a secondary amide to form a tertiary amide is a crucial transformation in medicinal chemistry, as it can significantly alter a molecule's biological properties. nih.govorganic-chemistry.org However, achieving selective N-methylation can be challenging due to the potential for competing O-methylation. scientificupdate.com

Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are often highly toxic and can lack selectivity. acs.org To address these issues, newer methods have been developed. For instance, methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide (t-BuOK) can be used for the chemoselective N-methylation of secondary amides. researchgate.net

Quaternary ammonium (B1175870) salts have also emerged as effective and safer methylating agents. nih.gov Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to provide excellent monoselectivity for the N-methylation of amides, with high yields and good functional group tolerance. nih.govacs.org Another approach utilizes tetramethylammonium (B1211777) fluoride (B91410) (TMAF) for the direct and selective methylation of various amides. organic-chemistry.org This method is noted for its operational simplicity and broad substrate scope. organic-chemistry.org

A two-step, one-pot procedure involving activation of the amide with hexamethyldisilazane (B44280) (HMDS), followed by reaction with chloromethyldimethylsilyl chloride and subsequent treatment with a fluoride source, offers a selective route to N-methylated amides. scientificupdate.com This method proceeds through a cyclic intermediate and a Chapman-type rearrangement. scientificupdate.com

N-Methylation Reagent Conditions Selectivity Reference
Methyl trifluoroacetate (MTFA)t-BuOK, DMFChemoselective for N-methylation. researchgate.net
Phenyl trimethylammonium iodide (PhMe₃NI)Cs₂CO₃Monoselective N-methylation. nih.govacs.org
Tetramethylammonium fluoride (TMAF)Toluene, 100°CSelective for N-methylation. organic-chemistry.org
(Chloromethyl)dimethylchlorosilane / FluorideHMDS, CsFSelective N-methylation via a cyclic intermediate. scientificupdate.com

Derivatization and Functionalization of the Benzamide Core

Modifying the benzamide scaffold allows for the fine-tuning of a compound's properties. These modifications can be made at the aromatic ring, the amide nitrogen, or the carbonyl group.

The introduction of substituents onto the aromatic ring of a benzamide can significantly influence its electronic and steric properties. nih.gov Electrophilic aromatic substitution is a common method for this functionalization. nih.gov The existing dimethylamino group on this compound is a strongly activating, ortho-, para-directing group, which would influence the position of incoming electrophiles. msu.edu

Friedel-Crafts reactions, a type of electrophilic aromatic substitution, can introduce alkyl or acyl groups onto the ring. nih.gov However, the choice of Lewis acid catalyst and reaction conditions is crucial to control regioselectivity and avoid side reactions. acs.org For instance, cooperative nickel/aluminum catalysis has been used for the para-selective alkylation of benzamides. acs.org

Halogenation, using reagents like iodine chloride (ICl), can introduce halogen atoms onto the aromatic ring, which can then serve as handles for further cross-coupling reactions. msu.edu

Reaction Type Reagents/Catalysts Effect on Benzamide Core Reference
Electrophilic Aromatic SubstitutionVaries (e.g., alkyl halides, acyl chlorides)Introduces substituents at positions directed by existing groups. nih.gov
Nickel/Aluminum Catalyzed AlkylationNi catalyst, AlMe₃Para-selective alkylation. acs.org
HalogenationIClIntroduction of halogen substituents. msu.edu

The amide group itself offers opportunities for structural modification. libretexts.org The amide nitrogen can be further alkylated or acylated, although these reactions can be challenging depending on the substrate. ncert.nic.in The partial hydrolysis of nitriles is another route to amide synthesis. masterorganicchemistry.com

The carbonyl group of the amide can undergo reduction to an amine. However, this typically requires strong reducing agents. The amide linkage is generally stable and resistant to hydrolysis. libretexts.org

Rhodium-catalyzed reactions have shown the potential for C-H amination adjacent to the amide nitrogen, leading to the formation of complex structures like spiroaminals. nih.gov Derivatization techniques for gas chromatography often target the amide functionality, for example, through silylation to increase volatility. sigmaaldrich.comyoutube.com This involves reacting the amide with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For 4-(Dimethylamino)-N-methylbenzamide, NMR studies are crucial for confirming its molecular structure and understanding its conformational behavior.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide precise chemical shift values for each unique nucleus in the molecule, offering a fingerprint of its electronic environment.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 30°C, displays distinct signals corresponding to the different types of protons in the molecule. rsc.org The N-methyl group attached to the amide nitrogen appears as a doublet at approximately 2.99 ppm, with the splitting caused by coupling to the adjacent N-H proton. rsc.org The six protons of the dimethylamino group at the para position of the benzene (B151609) ring appear as a sharp singlet at 3.01 ppm. rsc.org A broad singlet corresponding to the amide proton (NH) is observed around 5.96 ppm. rsc.org The aromatic protons show a characteristic pattern for a 1,4-disubstituted benzene ring: a doublet at 6.67 ppm for the two protons ortho to the electron-donating dimethylamino group, and a doublet at 7.66 ppm for the two protons ortho to the electron-withdrawing amide group. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. rsc.org The chemical shifts are reported relative to the solvent signal of CDCl₃. rsc.org The carbon of the N-methyl group and the carbons of the dimethylamino group are found in the aliphatic region of the spectrum. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electronic effects of the substituents. The carbonyl carbon of the amide group typically appears at the downfield end of the spectrum.

¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃ 2.99 (d, J = 4.8 Hz) Data not available in provided sources
N(CH₃)₂ 3.01 (s) Data not available in provided sources
NH 5.96 (br s) Not applicable
Ar-H (ortho to N(CH₃)₂) 6.67 (d, J = 8.8 Hz) Data not available in provided sources
Ar-H (ortho to CONHCH₃) 7.66 (d, J = 8.8 Hz) Data not available in provided sources
Aromatic C (quaternary) Not applicable Data not available in provided sources
C=O Not applicable Data not available in provided sources

Data sourced from The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals from 1D NMR and confirming the connectivity of atoms within the molecule. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. youtube.comlibretexts.org For this compound, a COSY spectrum would show a cross-peak between the N-H proton and the N-methyl protons, confirming their proximity. It would also show correlations between the adjacent aromatic protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comlibretexts.org An HMQC or HSQC spectrum would definitively link the proton signals of the N-methyl and dimethylamino groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective carbon atoms in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). youtube.comlibretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For this compound, key HMBC correlations would be expected between:

The N-methyl protons and the amide carbonyl carbon.

The amide N-H proton and the aromatic carbon to which the amide group is attached.

The protons of the dimethylamino group and the aromatic carbon to which the group is attached, as well as the ortho carbons.

The aromatic protons and the neighboring and quaternary carbons in the ring.

These combined 2D NMR experiments provide a comprehensive and unambiguous confirmation of the chemical structure of this compound.

Analysis of Conformational Dynamics via NMR

NMR spectroscopy can also be used to study the conformational dynamics of molecules, such as restricted rotation around single bonds. rsc.org In this compound, two key areas of conformational interest are the rotation around the aryl-carbonyl bond and the amide C-N bond.

The rotation around the amide C-N bond is known to have a significant energy barrier due to the partial double bond character. At room temperature, this rotation may be fast on the NMR timescale, resulting in single, averaged signals for the substituents on the nitrogen and the aromatic ring. However, by lowering the temperature of the NMR experiment (variable temperature NMR), this rotation can be slowed down. If the rotation becomes slow enough, separate signals for different conformers might be observed. chemrxiv.org For instance, the two methyl groups of the dimethylamino group could become non-equivalent if the rotation around the aryl-N bond is restricted. Similarly, cooling could reveal distinct signals for rotamers arising from slow rotation around the amide bond. The coalescence temperature and the separation of the signals can be used to calculate the energy barrier for this rotational process.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the "exact mass" of a molecule. bioanalysis-zone.com This high precision is crucial for unambiguously determining the molecular formula of a compound. nih.gov For this compound, the molecular formula is C₁₀H₁₄N₂O.

The calculated exact mass for this formula is 178.110613074 Da. nih.gov An HRMS measurement that provides a mass value very close to this theoretical value would confirm the elemental composition of the molecule, distinguishing it from other potential compounds that have the same nominal mass but different molecular formulas.

Molecular Formula and Mass Data for this compound

Property Value
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight (Nominal) 178 g/mol
Exact Mass 178.110613074 Da

Data sourced from PubChem. nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. nih.govyoutube.com While the actual mass spectrum for this compound is not provided in the search results, a plausible fragmentation pattern can be predicted based on its structure and the known fragmentation of similar compounds like benzamides and anilines. rsc.orgdocbrown.inforesearchgate.net

Upon electron ionization, the molecular ion [M]⁺• at m/z 178 would be formed. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the benzene ring and the carbonyl group, leading to the formation of a [C₈H₁₀N]⁺ ion (m/z 120) corresponding to the dimethylaminophenyl group, and a [CONHCH₃]• radical. Another possibility is the formation of a [CH₃NHCO]⁺ ion (m/z 58).

Cleavage of the amide bond: Scission of the C-N bond of the amide can lead to the formation of the 4-(dimethylamino)benzoyl cation [C₉H₁₀NO]⁺ (m/z 148) and a methylamino radical (•NHCH₃).

Loss of the dimethylamino group: Fragmentation involving the dimethylamino substituent could occur, for example, by loss of a methyl radical (•CH₃) from the molecular ion to give an ion at m/z 163.

McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen, which is not readily available in the primary structure.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion
178 [C₁₀H₁₄N₂O]⁺• (Molecular Ion)
148 [C₉H₁₀NO]⁺
120 [C₈H₁₀N]⁺
92 [C₆H₆N]⁺
77 [C₆H₅]⁺

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the primary functional groups within this compound. The absorption of infrared radiation excites the molecule into higher vibrational states. The specific frequencies of these absorptions are characteristic of the types of bonds and their molecular environment.

The key functional groups—the secondary amide, the tertiary amine, and the substituted aromatic ring—exhibit distinct vibrational modes. The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most intense absorptions and is expected to appear in the 1630-1680 cm⁻¹ range. researchgate.net The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, typically occurs between 1510-1570 cm⁻¹.

The C-N stretching vibrations from the dimethylamino group and the amide linkage are expected in the 1465-1545 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern, is expected in the 800-900 cm⁻¹ range for a 1,4-disubstituted (para) benzene ring.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) References
N-H Stretch Secondary Amide 3300 - 3500 researchgate.netnist.gov
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100 nih.gov
C-H Stretch (Aliphatic) Methyl Groups 2850 - 2960 researchgate.net
C=O Stretch (Amide I) Amide Carbonyl 1630 - 1680 researchgate.net
N-H Bend + C-N Stretch (Amide II) Amide 1510 - 1570 nist.gov
C=C Stretch Aromatic Ring 1450 - 1600 nih.govresearchgate.net
C-N Stretch Aryl-N & Amide-C 1360 - 1465 researchgate.net
C-H Out-of-Plane Bend 1,4-Disubstituted Ring 800 - 900 nih.gov

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in the polarizability of a bond. In molecules with a center of symmetry, certain modes may be Raman-active but IR-inactive, and vice-versa. For a non-centrosymmetric molecule like this compound, many vibrations will be active in both techniques, but their relative intensities can differ significantly.

The Raman spectrum is often dominated by vibrations of the less polar, more polarizable parts of the molecule. Therefore, the aromatic ring vibrations are typically strong. Symmetrical stretching of the benzene ring is expected to produce an intense band. In related aromatic compounds like p-aminobenzamide, prominent Raman bands associated with the ring breathing mode and other ring deformations are observed. chemicalbook.comnih.gov The CNC ring and amide modes in similar structures also show distinct Raman signals. nih.gov Upon degradation or loss of the amide functional group in related molecules, these characteristic amide bands disappear, highlighting their utility in structural confirmation. nih.gov The C=O stretch is also Raman active, though often weaker than in the IR spectrum. Vibrations involving the dimethylamino group, particularly the symmetric C-N-C stretching, should also be observable.

Table 2: Predicted Raman Shifts for this compound based on Analogous Compounds

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) References
Ring Breathing Mode Phenyl Ring ~800 - 850 nih.gov
C=C Stretch Aromatic Ring ~1590 - 1615 nih.gov
C=O Stretch (Amide I) Amide Carbonyl ~1660 - 1680 nih.gov
C-N Stretch Aryl-N & Amide-C ~1150 - 1250 nih.gov
CH₃ Rocking/Bending Methyl Groups ~1400 - 1460 nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different molecular orbitals, providing critical information on the electronic structure and photophysical properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions. The extended conjugation between the electron-donating dimethylamino group and the electron-withdrawing benzamide (B126) moiety significantly influences these transitions.

The spectrum is expected to show at least two main absorption bands. A high-energy band, typically below 250 nm, can be assigned to a π → π* transition localized primarily on the aromatic benzene ring. researchgate.net A second, more intense and lower-energy band is expected at a longer wavelength, likely in the 300-350 nm range. This band is attributed to an intramolecular charge transfer (ICT) transition. researchgate.netresearchgate.net During this ICT transition, electron density moves from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-rich dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting benzamide portion of the molecule. The exact position of this ICT band can be sensitive to the polarity of the solvent.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions

Predicted λmax Transition Type Description References
~240-260 nm π → π* Excitation within the phenyl ring's π-system. researchgate.netresearchgate.net
~300-350 nm Intramolecular Charge Transfer (ICT) (π → π*) Electron density shifts from the dimethylamino (donor) to the benzamide (acceptor) moiety. researchgate.netresearchgate.net
Weak, longer wavelength n → π* Excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Often obscured by the more intense ICT band. researchgate.net

Steady-State Fluorescence and Phosphorescence Studies

Following absorption of UV light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. The fluorescence behavior of this compound is of particular interest due to its structural similarity to classic "push-pull" systems like 4-(Dimethylamino)benzonitrile (B74231) (DMABN), which are famous for exhibiting dual fluorescence. nih.govacs.org

This phenomenon arises from the existence of two distinct emissive excited states: a locally excited (LE) state and a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org

Locally Excited (LE) State: Immediately after photoexcitation, the molecule is in a planar LE state, which is structurally similar to the ground state. Fluorescence from this state results in a "normal" emission band with a relatively small Stokes shift.

Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the excited molecule can undergo a conformational change, involving the rotation of the dimethylamino group around the C-N single bond. nih.govacs.org This twisting leads to a decoupling of the donor and acceptor π-systems, facilitating a more complete charge separation and forming a highly polar TICT state. This state is lower in energy than the LE state in polar environments. Fluorescence from the stabilized TICT state is significantly red-shifted, resulting in a second emission band at longer wavelengths. nih.govrsc.org

Therefore, the fluorescence spectrum of this compound is expected to be highly solvent-dependent. In nonpolar solvents, emission primarily from the LE state is anticipated. As solvent polarity increases, the TICT state becomes more stabilized, leading to the appearance and growth of the red-shifted emission band. nih.gov

Phosphorescence, which is emission from an excited triplet state, is generally much weaker than fluorescence for such compounds at room temperature due to efficient non-radiative decay processes. However, phosphorescence can sometimes be observed at low temperatures (e.g., 77 K) in a rigid matrix, where collisional quenching is minimized. Studies on related aromatic amide derivatives have reported the measurement of phosphorescence spectra under such conditions. mdpi.com

Table 4: Predicted Emission Properties

Emission Type Emitting State Expected Wavelength Range Conditions References
Fluorescence (Normal) Locally Excited (LE) ~340-380 nm Nonpolar solvents nih.govnih.gov
Fluorescence (Anomalous) Twisted Intramolecular Charge Transfer (TICT) ~450-520 nm Polar solvents nih.govnih.govmdpi.com
Phosphorescence Triplet State (T₁) Longer wavelength than fluorescence Low temperature (77 K) mdpi.com

Computational Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure and properties of organic molecules. DFT methods have been shown to provide reliable results for the geometries and vibrational frequencies of substituted benzamides. researchgate.net

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. uq.edu.au This stable arrangement, or global minimum, and other low-energy conformers are crucial for understanding a molecule's behavior. The process involves systematically adjusting the molecular geometry to find the point on the potential energy surface where the net forces on all atoms are zero. uq.edu.aunih.gov

For 4-(Dimethylamino)-N-methylbenzamide, key conformational features include the orientation of the dimethylamino group and the N-methylbenzamide moiety. In related structures like N-[4-(Dimethylamino)benzylidene]-4-methylaniline, the dimethylamino group is found to be nearly coplanar with the phenyl ring, suggesting significant electronic delocalization. A similar planarity would be expected for the dimethylamino group in the title compound.

A defining characteristic of amides is the planarity of the amide group itself. This arises from resonance, which imparts a partial double-bond character to the C-N bond. nih.gov This planarity, along with the rotation around the phenyl-carbonyl bond and the C-N amide bond, gives rise to different possible conformers. Computational methods like semi-empirical (AM1) or DFT can be used to scan the potential energy surface by systematically rotating these bonds to identify the most stable conformations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide (B126) (4-(Dimethylamino) Benzaldehyde) Calculated at the B3LYP/6-31G(d,p) Level. Note: This data is for a closely related molecule and serves to illustrate typical bond lengths and angles that would be determined for this compound through geometry optimization.

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118 - 121
C-N (amino)1.37C-N-C (amino)118
C=O1.23C-C=O121
C-C (carbonyl)1.48O=C-N123
Data derived from studies on analogous compounds. conicet.gov.ar

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netsci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. conicet.gov.arsci-hub.se

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution in a molecule. nih.gov It helps to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the dimethylamino group, highlighting these as sites for electrophilic interaction. The hydrogen atoms, particularly the amide N-H, would exhibit positive potential (blue). researchgate.net

Table 2: Calculated Electronic Properties for Benzamide and Related Derivatives. Note: This table presents data from various substituted benzamides to illustrate the typical range of values for electronic properties calculated via DFT. The exact values for this compound would require a specific calculation.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzamide (Reference)-6.72-1.075.65
N-benzhydryl benzamide-6.44-1.065.37
4-(Dimethylamino)benzaldehyde-5.50-1.583.92
Data derived from studies on analogous compounds. conicet.gov.arsci-hub.se

Theoretical vibrational analysis is performed on an optimized molecular geometry to predict the frequencies of its fundamental vibrational modes. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. nih.govresearchgate.net DFT methods, particularly B3LYP, have shown excellent performance in predicting vibrational frequencies for organic compounds. researchgate.net

For this compound, the vibrational spectrum would be complex. Key predicted vibrations would include:

C=O stretching: A strong band typically found in the 1650-1680 cm⁻¹ region.

Aromatic C-C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The amide C-N stretch is often coupled and appears in the 1250-1350 cm⁻¹ region. The aromatic C-N stretch from the dimethylamino group would also be present.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

N-H stretching and bending: The secondary amide (N-H) stretch would appear as a distinct band around 3300 cm⁻¹, while its bending mode would be near 1550 cm⁻¹.

In a related study on 4-(dimethylamino)benzaldehyde, the torsional modes of the dimethylamino group were predicted and observed around 190 ± 20 cm⁻¹. nih.gov Similar low-frequency modes would be expected for this compound, providing insight into the dynamics of its substituent groups.

Theoretical Evaluation of Molecular Dynamics

Molecular dynamics simulations and theoretical calculations can probe the time-dependent behavior of molecules, such as conformational changes and the energy barriers that govern them.

A hallmark of the amide bond is its restricted rotation. nanalysis.com Due to resonance between the nitrogen lone pair and the carbonyl π-system, the C-N bond has significant double-bond character, creating a substantial energy barrier to rotation. researchgate.net This barrier is typically in the range of 15-20 kcal/mol, high enough to allow for the observation of distinct cis and trans conformers at room temperature, which can be detected by techniques like NMR spectroscopy. nih.gov

In this compound, rotation around the C(O)-N(Me) bond would be similarly restricted. Computational methods can precisely calculate the free energy of activation (ΔG‡) for this rotation. Studies on various N,N-dimethylbenzamides show that substituents on the aromatic ring can influence this barrier. Ortho-substituents, for example, can increase the barrier by sterically hindering conjugation between the phenyl ring and the carbonyl group, which in turn enhances the resonance within the amide bond itself. nih.govoup.com

Table 3: Representative Calculated Rotational Barriers for Amide C-N Bonds in Various Amides.

CompoundMethodRotational Barrier (ΔG‡, kcal/mol)
N,N-DimethylformamideDNMR~21
N,N-DimethylbenzamideDNMR15.4
o-Methoxy-N,N-dimethylbenzamideDNMR16.8
N-Benzhydryl-N-methylformamideDFT (M06-2X)19.1
Data derived from studies on analogous compounds. nih.govoup.com

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgwikipedia.org For a specific conformational change, such as the rotation around a single bond, a 1D or 2D slice of the PES can be calculated to visualize the interconversion pathway. muni.cz

For the C(O)-N(Me) bond rotation in this compound, the PES would show two minima corresponding to the stable planar conformers (isomers). researchgate.netnih.gov These minima would be separated by a maximum, which represents the transition state for the rotation. The transition state occurs at a dihedral angle of approximately 90°, where the p-orbitals of the nitrogen and carbonyl carbon have minimal overlap, breaking the π-character of the bond. The energy difference between the minimum and the transition state corresponds to the rotational barrier height calculated in the previous section. libretexts.org By mapping the PES, chemists can gain a complete picture of the energy landscape that governs the molecule's conformational dynamics. researchgate.net

Computational Mechanistic Studies

Computational chemistry provides a powerful lens to scrutinize reaction mechanisms at a molecular level. For a compound like this compound, these studies can reveal the intricate steps involved in its synthesis or transformation, highlighting the energetic landscapes that govern these processes.

The formation of the amide bond is a cornerstone of organic synthesis, and computational calculations of the transition state (TS) are crucial for understanding its mechanism. The transition state is a fleeting, high-energy configuration along the reaction coordinate that must be surpassed for reactants to become products. blogspot.com Its experimental determination is challenging, making computational modeling an indispensable tool. researchgate.net

For a typical amide bond formation, such as the reaction between a carboxylic acid and an amine, calculations can map out the pathway, which often proceeds through a four-member transition state. researchgate.net In this state, bonds are partially formed and broken simultaneously. researchgate.net For instance, in a simplified model, the bond between the carbonyl carbon and the amine's nitrogen begins to form while the hydroxyl group of the carboxylic acid starts to break away. researchgate.net

A key factor influencing the energy of the transition state, and thus the reaction rate, is intramolecular stabilization. Studies on similar amine/amide systems have shown that hydrogen bonding can significantly stabilize the transition state. digitellinc.com In one investigation, a hydrogen bond formed in the transition state was found to provide a stabilizing effect of 6.4 kcal/mol, substantially lowering the activation energy required for the reaction to proceed. digitellinc.com

Computational approaches can also offer more efficient alternatives to full transition state calculations. Research has demonstrated that for certain reactions, the stability of reaction intermediates, which are easier to calculate, can serve as an accurate predictor of reactivity, closely correlating with experimental reaction rates. acs.org This method leverages Hammond's postulate, which states that the transition state will closely resemble the higher-energy species (reactant, intermediate, or product). acs.org

Table 1: Key Aspects of Transition State Calculations for Amide Formation

Feature Description Significance
Transition State (TS) A high-energy, unstable molecular configuration that exists at the peak of the energy profile between reactants and products. blogspot.commedium.com Identifying the TS structure and its energy (the activation barrier) is fundamental to understanding reaction kinetics and mechanism. researchgate.netmedium.com
Imaginary Frequency A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. blogspot.commedium.com This is a computational confirmation that the located stationary point is indeed a true transition state and not an energy minimum. blogspot.com
Stabilization Effects Factors like intramolecular hydrogen bonding can lower the energy of the transition state. digitellinc.com Leads to a faster reaction rate and can be a key element in catalyst design. digitellinc.com

| Intermediate Analysis | The stability of reaction intermediates can sometimes be used as a proxy for the transition state energy to predict reactivity. acs.org | Offers a computationally less expensive method to screen for reactivity in a series of related compounds. acs.org |

Many amide synthesis reactions are facilitated by catalysts, and computational modeling is essential for mapping the entire catalytic cycle. core.ac.ukmdpi.com These models provide detailed energy profiles that illustrate each step, from reactant coordination to product release. By calculating the energies of all intermediates and transition states, researchers can identify the rate-determining step—the highest energy barrier in the cycle—and devise strategies to improve catalyst efficiency. researchgate.net

For example, DFT calculations have been used to elucidate the mechanism of manganese-pincer complex catalyzed amidation. mdpi.com These studies can compare different potential pathways, such as an acid-base mechanism versus an oxidative addition-reductive elimination process, to determine the most likely route. mdpi.com Similarly, the catalytic cycle for palladium-catalyzed amide synthesis from aldehydes and amines has been computationally explored, detailing the role of the metal center in activating the substrates. core.ac.uk

These energy profiles are not just theoretical constructs; they provide quantitative data on the thermodynamics and kinetics of each step. This allows for a rational approach to catalyst improvement, suggesting modifications to the catalyst's structure that might lower the energy barriers of key steps in the cycle. digitellinc.comresearchgate.net

Table 2: Example of a Generic Catalytic Cycle for Amide Synthesis

Step Process Computational Insight
1. Reactant Binding The amine and/or carboxylic acid derivative binds to the catalyst's active site. Calculation of binding energies and geometries of the catalyst-substrate complex.
2. Activation The catalyst activates the substrate, for example, by coordinating to the carbonyl oxygen. Modeling of the electronic changes upon binding and the energy barrier to this activation step.
3. Nucleophilic Attack The amine attacks the activated carbonyl group. Calculation of the transition state energy for the C-N bond formation. researchgate.net
4. Intermediate Formation A tetrahedral intermediate is formed. Determination of the stability and structure of the key reaction intermediate. mdpi.com

| 5. Product Release | The amide product dissociates from the catalyst, regenerating it for the next cycle. core.ac.uk | Calculation of the energy required to release the product and regenerate the active catalyst. |

Basis Set and Functional Selection Methodologies

The accuracy of computational investigations, particularly those using Density Functional Theory (DFT), is highly dependent on the choice of the functional and the basis set. reddit.comresearchgate.net The functional is an approximation of the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals. vu.nl

For molecules like this compound and related benzamide derivatives, a common and reliable choice is the B3LYP functional. sci-hub.seikprress.orgconicet.gov.ar This hybrid functional often provides a good balance between computational cost and accuracy for organic molecules. reddit.com It has been successfully used in studies to calculate molecular geometries, vibrational frequencies, and electronic properties of similar compounds. sci-hub.seikprress.orgedu.krd

The selection of the basis set is equally critical. Pople-style basis sets are frequently employed, with varying levels of complexity:

6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It is often considered a good starting point for geometry optimizations and frequency calculations of organic molecules, providing reliable results. sci-hub.seconicet.gov.ar

6-311++G(d,p): This is a more extensive triple-split valence basis set that includes diffuse functions (++) on both heavy and hydrogen atoms, in addition to polarization functions. Diffuse functions are important for describing systems with lone pairs, anions, or weak interactions, and are often used for more accurate energy calculations. ikprress.orgedu.krd

The optimal combination of functional and basis set is typically determined by performing benchmark studies where computational results are compared against known experimental data. sci-hub.se For instance, a study on benzamide derivatives found that the B3LYP functional with the 6-31G(d,p) basis set produced absorption spectra that closely matched experimental observations. sci-hub.se This process of validation ensures that the chosen computational level of theory is appropriate for the system and the properties being investigated. researchgate.net

Table 3: Commonly Used Functionals and Basis Sets for Benzamide-Related Compounds

Study Subject Functional Basis Set Application Reference
Benzamide Derivatives B3LYP, CAM-B3LYP, WB97XD 6-31G(d,p) Optimized geometry, FMO analysis, absorption spectra sci-hub.se
4-Dimethylamino Benzoic Acid B3LYP 6-311++G(d,p) Vibrational analysis, NBO, HOMO-LUMO, MEP ikprress.org
4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide B3LYP 6-311++G(d,p) Geometric optimization, HOMO-LUMO, MEP edu.krd
4-(Dimethylamino) Benzaldehyde B3LYP 6-31G(d,p) Optimized geometry, vibrational frequencies, UV-visible spectra conicet.gov.ar

Table of Mentioned Compounds

Compound Name
This compound
4-Dimethylamino benzoic acid
4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide
4-(Dimethylamino) Benzaldehyde
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Acetic Acid (CH3C(O)OH)
Methylamine (CH3NH2)
Phenylacetic acid

Crystallographic Studies and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique would provide precise measurements of the unit cell dimensions, the arrangement of molecules within the crystal lattice (space group), and the exact three-dimensional coordinates of every atom.

Determination of Molecular and Crystal Structures

Without experimental crystallographic data, a definitive table of the crystal system, space group, and unit cell parameters for 4-(Dimethylamino)-N-methylbenzamide cannot be constructed. Such a study would be the first step in understanding its solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Similarly, a detailed table of intramolecular distances and angles is contingent on the results of an X-ray diffraction study. This analysis would reveal the precise geometry of the N-methylbenzamide and dimethylamino functional groups and the planarity between the amide group and the benzene (B151609) ring.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This analysis is performed on data obtained from a single-crystal X-ray structure.

Quantification and Visualization of Intermolecular Contacts

This technique maps the different types of close contacts between molecules, color-coding them to show interactions that are shorter, longer, or equal to the van der Waals radii of the interacting atoms. It provides a visual summary of the crystal's interaction landscape.

Hydrogen Bonding Networks

The this compound molecule contains a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the dimethylamino nitrogen). This structure suggests the potential for the formation of distinct hydrogen bonding networks, such as chains or dimers, which would be crucial in stabilizing the crystal structure. A definitive description of these networks, including their geometry and the specific motifs they form, requires experimental confirmation through crystallographic studies.

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonds provide the primary framework, other non-covalent forces are essential for achieving a densely packed and stable crystal structure. These interactions include π-π stacking, van der Waals forces, and electrostatic interactions.

Crystal Engineering Principles Applied to Benzamides

Crystal engineering is the design and synthesis of functional molecular solids. For benzamides, the primary "supramolecular synthon" is the hydrogen-bonded chain or dimer formed by the amide groups. By understanding how these synthons assemble, it is possible to predict and control the crystal packing.

The substitution on the benzene ring plays a crucial role. In this compound, the electron-donating dimethylamino group and the N-methyl group modify the electronic properties and steric profile compared to unsubstituted benzamide (B126). These modifications can influence which polymorphic form is favored or whether specific packing motifs can form. For example, studies on fluorinated benzamides have shown that even small substitutions can suppress disorder in the crystal without fundamentally changing the packing motif. nih.gov This highlights the principle that subtle molecular changes can be used to fine-tune the properties of the resulting crystal. The consistent conformation adopted by active N-phenylbenzamides, which facilitates hydrogen bonding, further underscores how molecular shape directs intermolecular interactions.

The study of benzamide crystal structures, including their various polymorphs, reveals a complex interplay of forces where hydrogen bonds create primary structures (like tapes or chains) that are then packed together via weaker interactions like π-π stacking and van der Waals forces.

Supramolecular Assemblies and Self Organization

Principles of Supramolecular Chemistry and Non-Covalent Bonding

Supramolecular chemistry operates on the principle of molecular self-assembly, where molecules spontaneously form ordered structures through non-covalent interactions. These interactions, though weaker than covalent bonds, collectively dictate the formation and stability of complex architectures. The amide group, a central feature in benzamide (B126) derivatives, is a particularly effective structural unit for directing self-assembly because it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong, directional hydrogen bonds that can guide molecules into specific arrangements, such as one-dimensional chains or sheets.

Key non-covalent interactions that drive the formation of supramolecular assemblies are summarized in the table below.

Interaction TypeDescriptionTypical Energy (kJ/mol)Role in Benzamide Assemblies
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.10 - 40The primary directional force in amide-based systems, leading to chains and networks.
π-π Stacking Attractive, non-covalent interactions between the electron clouds of aromatic rings.0 - 50Stabilizes the assembly of aromatic molecules like benzamides, often occurring between the benzene (B151609) rings.
Van der Waals Forces Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution.< 5Contribute to the overall stability and close packing of molecules within the assembly.
Dipole-Dipole Interactions Electrostatic interactions between the permanent dipoles of polar molecules.5 - 20The amide group possesses a strong dipole moment, contributing to the stability of the assembled structure.
Hydrophobic Interactions The tendency of nonpolar molecules or molecular segments to aggregate in an aqueous solution and exclude water molecules.VariableIn aqueous environments, can drive the self-assembly of benzamide derivatives with nonpolar substituents.

These cooperative and often unidirectional interactions are fundamental to the self-assembly process, enabling simple molecular units to form complex and functional supramolecular structures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming a host-guest complex. The "host" molecule contains a binding site or cavity that is structurally and electronically complementary to the "guest" molecule. The amide functionality is frequently incorporated into host molecules to facilitate guest binding through hydrogen bonding.

For instance, C3-symmetric benzene-1,3,5-tris-amide (BTA) structures can form gels that act as anion sensors. The amide N-H groups can interact with specific anions like cyanide, fluoride (B91410), and chloride, leading to a detectable change such as a gel-to-sol transition, demonstrating molecular recognition. In a different context, sulfamoylbenzamide derivatives have been shown to bind specifically to the hepatitis B virus (HBV) core protein. This interaction, which disrupts the proper assembly of the viral capsid, is a prime example of molecular recognition where the benzamide's oxygen and nitrogen atoms form crucial hydrogen bonds with amino acid residues (Trp102 and Thr128) in the protein's binding pocket.

The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand—a ligand that binds to a central metal ion at two or more points—compared to a complex with analogous monodentate ligands. This increased affinity is primarily driven by a favorable increase in entropy upon replacing multiple monodentate ligands with a single multidentate ligand.

The macrocyclic effect provides an even greater level of stability. This principle states that a metal complex with a macrocyclic ligand (a cyclic chelator) is significantly more stable than a complex with a comparable open-chain ligand. This is because macrocyclic ligands are "pre-organized" for binding, meaning they have less conformational freedom to lose upon coordination, resulting in a smaller entropic penalty. Amide groups can be incorporated into the structure of macrocyclic ligands. In some cases, the amide nitrogen atoms can be deprotonated to form strong "amidato" donors, which are particularly effective at stabilizing metal ions in higher oxidation states, a property utilized in the design of imaging agents.

Rational Design and Synthesis of Self-Assembling Systems

The rational design of self-assembling systems involves creating molecules with specific structural information encoded to guide their spontaneous organization into desired supramolecular architectures. This "programmed" self-assembly relies on the precise control of non-covalent interactions through molecular design. By strategically positioning functional groups that can engage in hydrogen bonding, π-π stacking, or other interactions, chemists can direct the formation of complex structures with predictable shapes and properties.

Benzamide-based units are excellent candidates for programmed self-assembly due to the predictable and directional nature of the amide-amide hydrogen bond. A well-studied example is the self-assembly of benzene-1,3,5-tricarboxamides (BTAs). In these systems, three benzamide units extend from a central benzene core. These molecules can stack on top of one another, stabilized by threefold intermolecular hydrogen bonding between the amide groups of adjacent molecules, to form long, helical supramolecular polymers.

The properties of the resulting polymer can be programmed by modifying the BTA molecule. For example:

Chirality: Introducing chiral side chains to the BTA molecule can induce a preferred helical twist (either left- or right-handed) in the resulting supramolecular polymer.

Stability: The strength of the association between monomers can be tuned by altering the electronics of the aromatic core or the nature of the amide linkage, which affects the strength of the hydrogen bonds and dipole-dipole interactions.

Cooperativity: The incorporation of amide linkages is known to facilitate cooperative supramolecular polymerization, a process characterized by an initial slow nucleation step followed by a rapid elongation phase. This mechanism allows for the formation of long, well-defined polymers at a critical concentration or temperature.

The programmed self-assembly of benzamide-based units can lead to a variety of distinct supramolecular architectures.

Supramolecular Polymers: As described with BTAs, benzamide derivatives can form one-dimensional, polymer-like chains through directional hydrogen bonding and π-π stacking. Unlike conventional covalent polymers, these assemblies are dynamic and can reversibly assemble and disassemble in response to changes in temperature, concentration, or solvent.

Supramolecular Gels: Low-molecular-weight gelators (LMWGs), many of which are amide-based, can self-assemble in a solvent to create a three-dimensional fibrous network. This network entraps the solvent, leading to the formation of a semi-solid material known as a supramolecular gel. The formation and stability of these gels depend on a delicate balance of intermolecular forces that drive the initial one-dimensional assembly of gelator molecules and the subsequent entanglement of these fibers into a 3D matrix.

Dendrimers: While not typically formed by spontaneous self-assembly, dendrimers represent a class of highly defined, synthetic macromolecules whose architecture often incorporates amide bonds. Polyamidoamine (PAMAM) dendrimers, for example, are built layer-by-layer (or "generation" by "generation") from a central core using repeating amidoamine units. This results in a perfectly branched, tree-like structure with a defined number of surface functional groups, an interior with internal cavities, and a precise molecular weight. The amide linkages are integral to the internal structure of these dendrimers.

Supramolecular ArchitectureDriving Force(s)Key Structural FeatureResulting Material
Supramolecular Polymer Hydrogen Bonding, π-π StackingDirectional, repeating monomer unitsViscous solutions, ordered films
Supramolecular Gel Hydrogen Bonding, van der WaalsEntangled 3D fiber network of self-assembled moleculesSemi-solid, stimuli-responsive soft material
Dendrimer (PAMAM) Covalent SynthesisStepwise, generational growth of amidoamine unitsMonodisperse, highly branched nanoparticle

Mechanochemical Approaches to Supramolecular Synthesis

Mechanochemistry involves the use of mechanical force—such as grinding, milling, or shearing—to induce chemical transformations. This approach, often conducted with ball mills, is typically solvent-free or uses minimal amounts of liquid (liquid-assisted grinding), making it a form of green chemistry.

Mechanochemical methods have emerged as a powerful tool for the synthesis and screening of supramolecular materials. The high concentration of reactants in the solid state can accelerate reactions and sometimes yield products or crystal forms (polymorphs) that are inaccessible through traditional solution-based methods. This technique has been successfully applied to:

Synthesizing Amides: Mechanochemical ball milling has been shown to be an efficient method for synthesizing primary amides from esters, offering advantages such as shorter reaction times and milder conditions compared to solution-based heating.

Creating Supramolecular Assemblies: The synthesis of complex supramolecular structures, such as rotaxanes and metal-organic frameworks, has been achieved through mechanochemical activation.

Screening for Pharmaceutical Forms: Mechanochemistry is an excellent technique for rapidly screening for and synthesizing new pharmaceutical solid forms, such as cocrystals and salts, which rely on the control of molecular self-assembly through non-covalent interactions. The quantitative yields and high crystallinity often obtained allow for efficient structural analysis directly from the resulting powder.

Supramolecular Catalysis and Biomimetic Systems

Extensive research into the applications of "4-(Dimethylamino)-N-methylbenzamide" in the fields of supramolecular catalysis and biomimetic systems has yielded no specific findings. As of the current body of scientific literature, there are no documented instances of this compound being utilized as a primary component in the construction of supramolecular assemblies for catalytic purposes or in the development of biomimetic systems.

While the broader fields of supramolecular chemistry and biomimicry are active areas of research, with numerous examples of small molecules being employed to create complex, functional architectures, "this compound" does not appear to be a compound of interest in these specific applications. Researchers in supramolecular catalysis typically focus on molecules capable of forming well-defined cavities, channels, or surfaces that can bind substrates and facilitate chemical reactions, often through non-covalent interactions such as hydrogen bonding, metal coordination, or hydrophobic effects. Similarly, the design of biomimetic systems involves the use of synthetic molecules that can mimic the structure or function of biological macromolecules and assemblies.

A comprehensive search of chemical databases and scientific journals did not reveal any studies detailing the self-assembly of "this compound" into catalytically active supramolecular structures or its incorporation into systems designed to mimic biological processes. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Photophysical Properties and Excited State Dynamics

Photoexcitation and Electronically Excited States

Upon absorption of a photon, 4-(Dimethylamino)-N-methylbenzamide is promoted from its electronic ground state (S₀) to an electronically excited state. The initial excitation typically populates a locally excited (LE) state, which retains a geometry similar to the ground state.

Electronically excited states are characterized by their spin multiplicity. In a singlet state (S) , all electron spins are paired, meaning for every electron with an up-spin, there is a corresponding electron with a down-spin. nih.gov The molecule is typically excited from the singlet ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). nih.gov

A triplet state (T) occurs when one electron's spin is flipped, resulting in two unpaired electrons with parallel spins. nih.gov According to Hund's rule, for a given electron configuration, the triplet state is generally lower in energy than the corresponding singlet state. d-nb.info

For molecules like this compound, the initial photoexcitation leads to a singlet excited state, often denoted as the S₂ or Lₐ state. This state can then undergo various relaxation processes. A key feature of such donor-acceptor compounds is the existence of a highly polar Intramolecular Charge Transfer (ICT) state, which is formed following the initial excitation. nih.gov In this ICT state, there is a significant transfer of electron density from the dimethylamino (donor) to the N-methylbenzamide (acceptor) part of the molecule. nih.gov This charge-separated state is stabilized in polar solvents.

The formation and decay of excited states are governed by rapid kinetic processes occurring on timescales from femtoseconds to nanoseconds. Following photoexcitation to an upper singlet state (e.g., S₂), ultrafast internal conversion to the lowest singlet excited state (S₁) typically occurs within femtoseconds. rsc.org For the archetypal DMABN, this S₂ to S₁ conversion happens in as little as 8.5 fs. rsc.org

From the S₁ (or LE) state, several decay pathways are possible:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to a state of different multiplicity (e.g., S₁ → T₁).

ICT State Formation: In polar solvents, the LE state can convert to the more stable, twisted intramolecular charge transfer (TICT) state. nih.gov This process involves a conformational change (twisting of the dimethylamino group) and is often the rate-limiting step in the formation of the charge-transfer state. For DMABN in acetonitrile (B52724), the rise time for the TICT state is on the order of picoseconds (e.g., ~4.3 ps). nih.gov

The decay of these states can be complex. For instance, a reversible reaction between the LE and ICT states can lead to double exponential decay kinetics for the fluorescence signals from both states. mpg.de

Table 1: Representative Kinetic Parameters for Donor-Acceptor Molecules of the DMABN Family

Process Typical Timescale Influencing Factors
Internal Conversion (S₂ → S₁) < 100 fs Molecular structure, vibronic coupling
ICT State Formation (LE → TICT) 1 - 10 ps Solvent polarity, viscosity
Fluorescence Lifetime (LE state) 1 - 5 ns Solvent, temperature
Fluorescence Lifetime (ICT state) 2 - 6 ns Solvent polarity

This table presents typical values for analogous compounds and should be considered illustrative for this compound.

Photoinduced Energy Transfer Processes

In the context of a single molecule like this compound, intramolecular energy transfer primarily refers to the redistribution of energy between different electronic states, such as the LE and ICT states. This is not energy transfer in the Förster or Dexter sense, which occurs between distinct chromophores, but rather an evolution of the system on its potential energy surface. nih.gov

The transition from the initially populated LE state to the ICT state is a key intramolecular process. nih.gov This can be viewed as an energy transfer to a lower-energy state (the ICT state), driven by solvent stabilization and conformational changes. Theoretical studies on related molecules indicate that the population of the initially accessed state can bifurcate, leading to relaxation pathways toward both a locally excited minimum and a charge-transfer state. nih.gov

Intersystem crossing (ISC) is the transition from a singlet excited state to a triplet state (e.g., S₁ → T₁) or vice versa (T₁ → S₁), a process known as reverse intersystem crossing (RISC). Since this is a spin-forbidden process, its efficiency is often low in organic molecules unless facilitated by factors like the presence of heavy atoms or specific orbital symmetries.

The rate of ISC is highly dependent on two key factors:

Spin-Orbit Coupling (SOC): The interaction between the electron's spin and its orbital motion. A larger SOC constant leads to a faster ISC rate.

Singlet-Triplet Energy Gap (ΔEST): The energy difference between the S₁ and T₁ states. According to the energy gap law, a smaller gap generally results in a more efficient ISC. dtic.mil

In donor-acceptor molecules, having the S₁ and T₁ states be of a different nature (e.g., one being a ππ* state and the other an nπ* state, or one being an LE state and the other a CT state) can enhance spin-orbit coupling, consistent with El-Sayed's rule, thereby facilitating ISC. dtic.mil The formation of triplet states can be a competing deactivation pathway to fluorescence and ICT formation, particularly in non-polar solvents where the ICT state is less stabilized. nih.gov

Photoinduced Electron Transfer (PET) Phenomena

Photoinduced electron transfer (PET) is the fundamental process underpinning the behavior of this compound. Upon photoexcitation, an electron is effectively transferred from the electron-rich dimethylamino (donor) moiety to the electron-deficient benzamide (B126) (acceptor) moiety. This intramolecular PET is what creates the charge-transfer character of the excited state. nih.govmpg.de

The process can be summarized as: D-A + hν → D-A (LE state) → D⁺-A⁻ (ICT state)*

Here, D is the dimethylamino group and A is the N-methylbenzamide group. The efficiency and kinetics of this PET process are strongly influenced by the surrounding environment. In polar solvents, the resulting charge-separated state (D⁺-A⁻) is stabilized, lowering its energy and often making it the dominant emissive state. In non-polar solvents, the ICT state is less stable, and emission from the LE state is more likely to be observed, or other pathways like intersystem crossing may become more competitive. nih.gov

Studies on related benzamide derivatives have shown that electron-donating groups on the phenyl ring can significantly influence the electronic properties and subsequent processes. The PET process in these systems is the primary step that initiates the cascade of subsequent photophysical events, including solvent relaxation, conformational changes (twisting), fluorescence, and intersystem crossing. nih.gov

Table 2: Summary of Compound Names

Abbreviation/Common Name Full Chemical Name
DMABN 4-(dimethylamino)benzonitrile (B74231)
D-A Donor-Acceptor
LE Locally Excited
ICT Intramolecular Charge Transfer
TICT Twisted Intramolecular Charge Transfer
PET Photoinduced Electron Transfer
ISC Intersystem Crossing
RISC Reverse Intersystem Crossing

Excited-State Electron Transfer Dynamics

Upon photoexcitation, molecules with donor-acceptor architecture like this compound can undergo a process known as excited-state intramolecular charge transfer (ICT). In this process, an electron is transferred from the electron-rich donor portion (the dimethylamino group) to the electron-deficient acceptor portion (the N-methylbenzamide group). This charge transfer leads to the formation of a highly polar excited state.

The dynamics of this process are often complex and influenced by the surrounding environment, particularly the polarity of the solvent. In many similar molecules, two distinct excited states are observed: a locally excited (LE) state and a charge-transfer (CT) state. The LE state is the initially formed excited state, which retains a geometry similar to the ground state. The CT state is formed from the LE state and is characterized by a significant charge separation and often a change in molecular geometry.

A key model used to describe this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, the transition from the LE state to the ICT state involves the rotation of the donor group (dimethylamino) relative to the aromatic ring. In non-polar solvents, the LE state is typically more stable, and the molecule emits fluorescence from this state. In polar solvents, the highly polar ICT state is stabilized, leading to a second, red-shifted fluorescence band.

Table 1: Representative Transient Absorption Data for the Analogous Compound, 4-(dimethylamino)benzonitrile (DMABN)

SolventExcited StateAbsorption Maximum (nm)Lifetime
n-HexaneLE~750-
AcetonitrileLE~710~4 ps
AcetonitrileICT~420, ~325-

Note: This data is for the analogous compound DMABN and is presented to illustrate the expected excited-state dynamics. Specific data for this compound is not available in the reviewed literature.

Role as Photosensitizers and Electron Donors/Acceptors

Molecules that can be excited by light to a state with enhanced electron-donating or electron-accepting properties can act as photosensitizers. In its excited state, this compound, with its charge-separated character, has the potential to act as both an electron donor and an electron acceptor.

As an electron donor , the excited molecule can transfer an electron to a suitable acceptor molecule. The dimethylamino group, being electron-rich, is the primary donor site. The efficiency of this process would depend on the electron affinity of the acceptor and the solvent environment.

As an electron acceptor , the excited molecule could accept an electron from a suitable donor. The benzamide moiety, being electron-deficient, would be the likely acceptor site.

The ability to act as a photosensitizer is critical in various applications, including photodynamic therapy and photocatalysis. In these processes, the photosensitizer absorbs light and then transfers the absorbed energy or an electron to another molecule, initiating a chemical reaction. While there are no specific studies detailing the use of this compound as a photosensitizer, its electronic structure suggests it could potentially fulfill this role. The efficiency of a photosensitizer is often related to the lifetime and energy of its excited state.

Excited State Proton Transfer (ESPT) in Related Systems

Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another, or to a solvent molecule, in the excited state. This process is often facilitated by a change in the acidity or basicity of certain functional groups upon photoexcitation.

While there is no direct evidence of ESPT in this compound from the available literature, the N-methylbenzamide moiety contains a nitrogen-hydrogen bond that could potentially be involved in such a process. Upon excitation, the electron density distribution in the molecule changes, which could alter the acidity of the N-H proton.

Studies on related systems, such as derivatives of 2-phenylbenzimidazole, have shown that ESPT can be a significant deactivation pathway for the excited state. nih.gov In these systems, an intramolecular hydrogen bond facilitates the proton transfer. For this compound, any potential ESPT would likely be an intermolecular process involving the solvent, as it lacks a suitable intramolecular proton acceptor in close proximity to the N-H group. The efficiency of such a process would be highly dependent on the solvent's proton-accepting ability (hydrogen bond basicity).

It is important to note that for molecules exhibiting efficient intramolecular charge transfer, the ICT process is often the dominant deactivation pathway for the excited state, and other processes like ESPT may be less significant.

Chemical Derivatives and Structure Property Relationship Studies Theoretical/chemical Space

Design Principles for Novel Benzamide (B126) Derivatives

The design of novel benzamide derivatives is a systematic process guided by established medicinal chemistry principles. The goal is to create new molecular entities with enhanced activity, selectivity, and favorable physicochemical properties.

Rational modification of the benzamide scaffold is a key strategy in drug discovery. nih.govresearchgate.net This approach involves making deliberate changes to the core structure to improve its interaction with a biological target. For the benzamide scaffold, modifications can be introduced at several key positions to enhance desired properties. nih.gov For instance, in the development of inhibitors for enzymes like metallo-β-lactamases, researchers identified three primary positions on a related benzothiazole (B30560) scaffold for substitution: the R1 (mercaptomethyl group), R2 (bridging two rings), and R3 (carboxylate) positions. nih.gov This systematic approach allows for the exploration of structure-activity relationships (SAR).

Another common strategy is the creation of hybrid molecules. For example, a series of benzoxazole-benzamide conjugates were designed and synthesized to act as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov This design combines the structural features of both benzoxazole (B165842) and benzamide to create a new chemical entity with potentially synergistic or novel biological activities. nih.gov The design process often begins with a "hit" compound, identified through screening, which is then optimized through structural modifications. nih.gov This was demonstrated in the development of Hepatitis B virus (HBV) capsid assembly modulators, where a benzamide scaffold hit was structurally optimized, leading to derivatives with a tenfold increase in anti-HBV activity. nih.gov

The addition of different substituent groups to the benzamide ring can significantly influence the molecule's three-dimensional shape, or conformation. These conformational changes, in turn, affect the molecule's physical, chemical, and biological properties. The planarity of the benzamide molecule is a key factor; steric hindrance from bulky substituents can force the amide group to twist out of the plane of the benzene (B151609) ring. acs.org

This twisting can disrupt π-electron conjugation between the amide group and the aromatic ring, which has a significant impact on the molecule's electronic properties and reactivity. For example, introducing an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from adopting a coplanar conformation with the benzene ring. acs.org The nature of the substituent also plays a role. Electron-donating groups, such as the dimethylamino group in 4-(Dimethylamino)-N-methylbenzamide, and electron-withdrawing groups can alter the electronic distribution and reactivity of the molecule.

Theoretical Structure-Property Relationship (SPR) Studies

Computational chemistry provides powerful tools for predicting the properties of novel molecules before they are synthesized, saving time and resources. These theoretical studies are essential for understanding the relationship between a molecule's structure and its properties.

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govnih.gov This process allows researchers to prioritize which compounds to synthesize and test in the lab. nih.gov These libraries can be vast, with some virtual libraries containing millions of enumerated compounds. sygnaturediscovery.com

Focused screening libraries, which contain compounds selected to be active against specific target families like G-protein-coupled receptors (GPCRs) or kinases, have been shown to have high hit rates. thermofisher.com For example, a virtual screening of a benzamide scaffold hit led to the identification and subsequent optimization of novel Hepatitis B virus (HBV) capsid assembly modulators. nih.gov Similarly, docking studies of designed benzamide derivatives into the ATP binding site of the COX-2 receptor helped predict their binding modes and anti-inflammatory activity. nih.gov

Characteristics of Different Screening Libraries
Library TypeNumber of CompoundsKey FeaturesSource
Fragment Library~1,700MW &lt;300, "Rule of 3" compliant sygnaturediscovery.com
LeadFinder Library~150,000MW 250-400, lead-like sygnaturediscovery.com
EXPRESS-Pick Stock~500,000Drug-like and lead-like, novel chemotypes chembridge.com
Virtual Library~17 millionEnumerated, synthetically enabled, drug-like sygnaturediscovery.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. bohrium.com DFT calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's stability and reactivity. sci-hub.se

Studies on benzamide derivatives have shown that structural modifications directly impact these electronic properties. For example, a DFT study on newly designed benzamide derivatives (N-benzhydryl benzamide, N,N-diphenethyl benzamide, etc.) revealed that the introduction of different groups changes the geometry from planar and alters the HOMO-LUMO energy gap. sci-hub.se Specifically, the energy gap for benzamide was calculated to be 5.65 eV, while the gaps for the designed derivatives ranged from 5.37 eV to 5.51 eV. sci-hub.se Another study on chlorinated phenyl benzamides found that additional chlorination increased the band gap from 0.74 eV to 3.08 eV. tandfonline.comresearchgate.net These changes in electronic structure also affect the spectroscopic properties, such as the maximum absorption wavelength (λmax). sci-hub.se Extended conjugated groups can cause a redshift (a shift to longer wavelengths) in the absorption spectra. sci-hub.se

DFT Calculated Properties of Benzamide Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Benzamide (R)-6.724-1.0715.65 sci-hub.se
N-benzhydryl benzamide (L1)-6.44-1.065.37 sci-hub.se
N,N-diphenethyl benzamide (L2)-6.22-0.775.44 sci-hub.se
4-chloro-phenyl-benzamide--0.74 tandfonline.comresearchgate.net
2-chloro-3-chloro-phenyl-benzamide--3.08 tandfonline.comresearchgate.net

Synthesis of Advanced Benzamide Analogs and Conjugates

The synthesis of advanced benzamide analogs and conjugates involves a variety of chemical reactions to create more complex and functional molecules. These methods are essential for producing the novel compounds designed through rational and computational approaches.

The formation of the amide bond is a fundamental transformation in organic synthesis. mdpi.com A common method for synthesizing benzamides is the reaction of a benzoyl chloride with an appropriate amine, such as in the synthesis of benzamide from benzoyl chloride and ammonia. slideshare.net More advanced methods are used to create complex derivatives. For instance, a series of N-substituted benzamide derivatives were synthesized based on the structure of the anticancer agent Entinostat (MS-275). researchgate.net Another approach involves a multi-step sequence starting from materials like 2,6-dihydroxybenzoic acid to produce benzamides with defined alkyl chains. nih.gov

Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocyclic systems have been synthesized through reactions involving benzoyl isothiocyanate and malononitrile. acs.orgacs.org Conjugates of benzamides are also of significant interest. Novel benzoxazole-benzamide conjugates linked by a 2-thioacetamido group have been synthesized as potential anti-cancer agents. nih.gov This synthesis involved preparing the necessary benzoxazole and benzamide precursors and then coupling them to form the final conjugate. nih.gov These synthetic strategies enable the creation of a diverse range of benzamide derivatives with tailored properties for various applications.

Advanced Analytical Method Development in Non Clinical Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 4-(Dimethylamino)-N-methylbenzamide, enabling its separation from complex matrix components. The choice of technique depends on the compound's volatility and the required analytical resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development for this compound would typically involve a reverse-phase approach. sielc.com For structurally similar benzamides, a C18 column is often employed due to its versatility in separating moderately polar compounds. researchgate.net The mobile phase composition is a critical parameter, and a gradient elution with a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is common. nih.gov For instance, a method for N-phenylbenzamide utilized a mobile phase of acetonitrile and a sodium acetate (B1210297) buffer. researchgate.net Adjusting the pH of the aqueous phase can be crucial for achieving optimal peak shape and retention for ionizable compounds. nih.gov

A representative HPLC method for this compound could be developed using the following illustrative conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Acetate Buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30°C

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. youtube.com Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often necessary to convert it into a more volatile and thermally stable form. nih.gov Acylation is a common derivatization technique for amines, which can improve their chromatographic properties. nih.gov For instance, derivatization with agents like heptafluorobutyric anhydride (B1165640) can produce derivatives with excellent resolution on nonpolar stationary phases. nih.gov

Alternatively, pyrolysis-GC-MS is a technique used for non-volatile materials, where the sample is heated to a high temperature in an inert atmosphere, breaking it down into smaller, volatile fragments that can be analyzed by GC-MS. youtube.com

An illustrative GC method for a derivatized form of this compound might involve these conditions:

ParameterCondition
Derivatization Agent Heptafluorobutyric Anhydride (HFBA)
Column RTX-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Mass Spectrometer (MS)

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). The principles of method development for UHPLC are similar to HPLC, but with adjustments to flow rates and gradient times to take full advantage of the smaller particle technology. sielc.com For compounds like this compound, a UHPLC method would provide sharper peaks and better separation from closely eluting impurities.

A potential UHPLC method could be adapted from an HPLC method, with the following exemplary parameters:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A to 5% A over 5 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm or Mass Spectrometry
Temperature 40°C

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques are powerful tools for the definitive identification and precise quantification of compounds in complex non-clinical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly selective and sensitive techniques for the analysis of a broad range of compounds. nih.gov For this compound, LC-MS/MS would be the method of choice for quantification in complex biological matrices. The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. bohrium.com This involves selecting a specific precursor ion (the molecular ion of the compound) and then monitoring for one or more specific product ions that are formed by fragmentation of the precursor ion. nih.gov The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in instrument response. nih.gov

Illustrative LC-MS/MS parameters for the analysis of this compound are presented below:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 179.1
Product Ion 1 (m/z) 134.1 (Quantitative)
Product Ion 2 (m/z) 105.1 (Qualitative)
Collision Energy Optimized for fragmentation
Dwell Time 100 ms

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Accurate Mass Determination

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high-resolution and accurate mass measurements, which are invaluable for the unambiguous identification of unknown compounds and the confirmation of the elemental composition of known substances. youtube.com In the context of this compound analysis, QTOF-MS could be used to confirm its elemental composition by measuring the accurate mass of the molecular ion to within a few parts per million (ppm). This high degree of mass accuracy helps to differentiate the target compound from other isobaric interferences. QTOF-MS can also be used for non-targeted screening to identify potential metabolites or degradation products of this compound in non-clinical matrices. youtube.com

The expected accurate mass data for this compound is as follows:

CompoundFormulaCalculated Monoisotopic Mass (Da)
This compound C10H14N2O178.1106

Application in Forensic Chemistry and Material Analysis (Non-Biological/Environmental)

The analytical methods developed and validated for this compound are directly applicable to forensic investigations and the quality control of chemical materials.

In a forensic context, the primary goal is the unambiguous identification of a controlled or suspected substance in seized materials. A typical workflow for identifying this compound in a seized powder would involve:

Presumptive Testing: Color tests may provide a preliminary indication, although they are generally not specific.

Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic drug analysis. The sample extract is injected into the GC, which separates the components. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint. The mass spectrum of this compound would be compared to a reference standard or a library database for positive identification.

Structural Confirmation: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can provide complementary structural information by identifying the functional groups present in the molecule, confirming the presence of the amide and aromatic structures.

The combination of a separation technique (GC) and a structural identification technique (MS or FTIR) provides the high degree of certainty required for forensic reporting.

The analysis of isomers is a significant challenge in forensic and quality control chemistry, as isomers have the same molecular formula and mass but different structural arrangements. For this compound, key isomers of concern would be the positional isomers where the dimethylamino group is at the 2- or 3-position of the benzene (B151609) ring.

Differentiating these isomers is crucial as they can have different chemical properties and, if relevant, different physiological effects. Standard mass spectrometry may not distinguish between them based on mass alone. Therefore, analytical strategies focus on:

Chromatographic Separation: Developing a GC or LC method with sufficient resolving power to separate the isomers based on their slightly different physical properties and interactions with the chromatographic column. Retention time is a key identifier in this approach.

Mass Spectrometric Fragmentation: While the parent mass is identical, the fragmentation patterns of isomers under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS can sometimes exhibit subtle, reproducible differences in the relative abundances of fragment ions, aiding in their differentiation. europa.eu

Infrared Spectroscopy: The fingerprint region (approximately 1500-400 cm⁻¹) of an IR spectrum is often unique for each isomer, making FTIR a powerful tool for distinguishing between them, provided a pure sample can be analyzed.

The development of methods capable of separating and identifying this compound from its isomers and related synthesis byproducts is essential for accurate profiling of seized materials and for ensuring the purity of chemical standards.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-(Dimethylamino)-N-methylbenzamide

Research on this compound, while not extensive, has provided valuable insights into its chemical properties and potential biological applications. The compound is a derivative of benzamide (B126), characterized by a dimethylamino group at the para-position of the benzene (B151609) ring and a methyl group on the amide nitrogen.

A key area of investigation for derivatives containing the dimethylamine (B145610) side chain has been their role as potential inhibitors of acetylcholinesterase (AChE). nih.govresearchgate.net AChE is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govyoutube.com A study on a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine side chain revealed that the substitution pattern significantly influences inhibitory activity against AChE. nih.govresearchgate.net Specifically, compounds with a para-substituted dimethylamine side chain, such as the structural class to which this compound belongs, demonstrated more potent and selective inhibition of AChE compared to their meta- or ortho-substituted counterparts. nih.gov This finding suggests that the specific arrangement of the functional groups in this compound could be favorable for binding to the active or peripheral sites of the AChE enzyme. researchgate.net

From a synthetic chemistry perspective, N-substituted benzamides are important intermediates and building blocks. nih.govindexcopernicus.com The synthesis of related N-methylamides often involves the reaction of corresponding carboxylic acids or their activated forms (like acyl chlorides) with methylamine. nih.govnanobioletters.com The presence of the dimethylamino group makes the aromatic ring electron-rich, which can influence the reactivity and properties of the molecule.

Below is a table summarizing the key computed properties of this compound. nih.gov

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 32.3 Ų
CAS Number 21176-94-3

This interactive table provides a snapshot of the physicochemical properties of this compound, computed by PubChem. nih.gov

Remaining Challenges and Open Questions in Benzamide Chemistry

While benzamides are a well-established class of compounds, significant challenges and questions remain, driving ongoing research.

Synthetic Efficiency and Green Chemistry: A primary challenge lies in developing more efficient, cost-effective, and environmentally benign synthetic methods. researchgate.net Traditional amide bond formation can require harsh reagents or multiple steps. nih.govacs.org There is a continuous need for novel catalytic systems, such as those using recoverable catalysts or operating under milder conditions like ultrasonic irradiation, to streamline the synthesis of benzamide derivatives. researchgate.net The activation of the highly stable amide bond for further transformation remains a difficult yet crucial goal in synthetic chemistry. acs.orgrsc.orgacs.org

Improving Biological Activity and Selectivity: A major focus in medicinal chemistry is the enhancement of the biological activity and target selectivity of benzamide-based compounds. researchgate.net For many benzamide drug candidates, issues such as poor solubility and off-target effects can limit their clinical utility. researchgate.net Understanding the complex structure-activity relationships (SAR) is paramount. nih.govacs.orgresearchgate.net Key open questions include:

How do subtle changes in substitution patterns on the phenyl ring and the amide nitrogen precisely affect binding affinity and selectivity for a given biological target? nih.govacs.org

How can we rationally design benzamide derivatives to overcome drug resistance mechanisms in cancer or infectious diseases? researchgate.net

What is the full spectrum of potential biological targets for the benzamide scaffold beyond well-known ones like histone deacetylases (HDACs) or the dopamine (B1211576) D2 receptor? nih.govresearchgate.net

Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which benzamide derivatives exert their biological effects is an ongoing challenge. indexcopernicus.com For instance, while a compound might show potent enzyme inhibition in vitro, its activity in a cellular or whole-organism context can be modulated by factors like cell permeability, metabolic stability, and interaction with other cellular components. acs.org Molecular docking and dynamic simulations are powerful tools, but they require experimental validation to confirm the proposed binding modes and interactions. researchgate.netnih.gov

Proposed Future Research Directions and Methodological Advancements

Building on current knowledge and addressing the existing challenges, several future research directions can be proposed for both this compound and the broader field of benzamide chemistry.

Focused Research on this compound:

Expanded Biological Screening: The initial findings regarding AChE inhibition warrant a more comprehensive investigation. nih.gov Future studies should include detailed enzyme kinetic analyses to confirm the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and in vivo studies in animal models of cognitive decline to assess its therapeutic potential and ability to cross the blood-brain barrier. nih.govresearchgate.net

Broad-Spectrum Activity Profiling: The compound should be screened against a wider range of biological targets. Benzamide derivatives have shown promise as anticancer, antiviral, and antimicrobial agents. nanobioletters.comnih.govnih.gov Screening against panels of cancer cell lines or viral targets, such as the hepatitis B virus, could uncover new therapeutic applications. researchgate.netnih.gov

Analogue Synthesis and SAR Studies: A focused library of analogues should be synthesized by systematically modifying the N-methyl and N,N-dimethyl groups to establish a clear structure-activity relationship. This would help optimize potency and selectivity for any identified biological targets. acs.org

Methodological Advancements in Benzamide Research:

Development of Novel Catalytic Systems: Research into new catalysts for amide synthesis and functionalization is crucial. This includes photoredox catalysis and the use of heterogeneous nanocatalysts that offer high efficiency and easy recovery. researchgate.net The development of methods for the direct, selective transformation of the robust amide bond will continue to be a major area of innovation. acs.org

Integration of Computational Chemistry: The use of computational tools for in silico screening, prediction of ADME (absorption, distribution, metabolism, and excretion) properties, and molecular dynamics simulations should be integrated early in the drug discovery process. researchgate.netnih.gov This can help prioritize synthetic targets and provide deeper insights into ligand-receptor interactions. researchgate.net

High-Throughput and Advanced Analytical Methods: The use of high-throughput screening (HTS) can accelerate the discovery of new bioactive benzamides. Furthermore, advanced analytical techniques are needed for the precise characterization of these compounds and their metabolites. tsijournals.com The suppression of common issues like crystal structure disorder, for example by strategic fluorine substitution, can aid in more accurate characterization. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 4-(Dimethylamino)-N-methylbenzamide?

  • Methodological Answer : A multi-step synthesis typically involves coupling a dimethylamino-substituted benzoyl chloride with methylamine under controlled conditions. Critical factors include solvent choice (e.g., dichloromethane or acetonitrile for solubility ), stoichiometric ratios to minimize side products, and temperature control to prevent decomposition of intermediates. Prior hazard analysis (e.g., evaluating risks associated with reactive intermediates like acyl chlorides) is essential . Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding .
  • IR spectroscopy to identify amide C=O stretching (~1650–1700 cm⁻¹) and dimethylamino N–CH₃ vibrations .
  • X-ray crystallography (if crystalline) to resolve hydrogen-bonding networks and lattice energy parameters, as demonstrated in hydrazide analogs .
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Conduct a hazard assessment for mutagenicity (e.g., Ames II testing ), even if analogs show low mutagenic potential.
  • Use ventilated fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert atmosphere to prevent degradation, as DSC data in related compounds indicate thermal instability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Employ factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading .
  • Use continuous flow reactors for exothermic reactions to improve control and scalability .
  • Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to identify kinetic bottlenecks .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Cross-validate using complementary techniques : For example, X-ray crystallography can resolve ambiguities in NMR assignments (e.g., distinguishing rotational isomers in amides) .
  • Apply DFT calculations to predict vibrational spectra or NMR chemical shifts and compare with experimental data .
  • Consider dynamic effects (e.g., tautomerism or solvent interactions) that may cause discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure binding affinity to target enzymes, as seen in pyrimidine-benzamide hybrids .
  • Cellular assays : Screen for cytotoxicity (e.g., MTT assay) and selectivity using cancer cell lines vs. healthy cells .
  • Molecular docking : Pre-screen derivatives against target protein structures (e.g., kinases) to prioritize synthesis, leveraging software like AutoDock or Schrödinger .

Q. How can computational tools enhance the design of this compound-based probes?

  • Methodological Answer :

  • Perform virtual screening to predict solubility, logP, and bioavailability using QSAR models .
  • Simulate intermolecular interactions (e.g., hydrogen bonding with biological targets) via MD simulations .
  • Optimize electronic properties (e.g., HOMO-LUMO gaps) using DFT to tailor reactivity for specific applications .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for Characterization

TechniqueApplicationExample Reference
¹H NMRSubstituent position, hydrogen bonding
X-ray diffractionCrystal packing, lattice energy
LC-MSPurity, fragmentation analysis

Table 2 : Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yieldFactorial design optimization
Side reactionsIn-situ monitoring (HPLC/FTIR)
Thermal instabilityLow-temperature coupling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.